molecular formula C18H14ClNOS B2398059 N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide CAS No. 321945-88-4

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide

Cat. No.: B2398059
CAS No.: 321945-88-4
M. Wt: 327.83
InChI Key: BQEDMIWGPBWXJP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide is an organic compound that features a naphthalene ring system and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide typically involves the reaction of 4-chlorophenylamine with 2-naphthalenethiol in the presence of an acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetic anhydride or acetyl chloride, and the reaction is often performed in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide is unique due to its specific structural features, such as the combination of a naphthalene ring and a chlorophenyl group

Properties

IUPAC Name

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNOS/c19-15-6-8-16(9-7-15)20-18(21)12-22-17-10-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEDMIWGPBWXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321945-88-4
Record name N-(4-chlorophenyl)-2-(naphthalen-2-ylsulfanyl)acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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